molecular formula C11H11ClN2O B11756573 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

Cat. No.: B11756573
M. Wt: 222.67 g/mol
InChI Key: WSBPQZJLXUGIBP-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a halogenated naphthyridine derivative characterized by a fused bicyclic aromatic system with nitrogen atoms at positions 1 and 5. The compound features a chloromethyl group at position 7 and an ethyl substituent at position 6.

The synthesis of related compounds, such as 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one (S1), involves halogenation of a hydroxymethyl precursor using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine in dichloromethane, yielding ~71% product (though contaminated with triphenylphosphine oxide) . The chloromethyl analog likely follows a similar pathway, substituting bromine with chlorine. The molecular weight of the brominated analog is 267 g/mol (ES+), suggesting the chlorinated variant would have a slightly lower molecular weight (~253 g/mol) due to the smaller atomic mass of chlorine .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

7-(chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H11ClN2O/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9/h3-4,6H,2,5H2,1H3,(H,14,15)

InChI Key

WSBPQZJLXUGIBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=N2)CCl)NC1=O

Origin of Product

United States

Preparation Methods

Core 1,5-Naphthyridine Skeleton Formation

The 1,5-naphthyridine scaffold is typically synthesized via cyclocondensation or rearrangement reactions. A prominent method involves the acid-catalyzed cyclization of N-(3-pyridyl)aldimines with alkenes or dienophiles. For example, BF₃·Et₂O-mediated reactions between N-(3-pyridyl)aldimines (48) and indene derivatives (49) yield tetracyclic 1,5-naphthyridines (50) (Scheme 1) . Adapting this approach, 3-ethyl-substituted pyridylamines could react with chloromethyl-containing aldehydes to form precursor aldimines, followed by cyclization under acidic conditions to install the chloromethyl group at position 7.

Alternatively, thermal cyclization of ethoxycarbonylvinyl-substituted pyridinamines offers a direct route to 1,5-naphthyridin-2-ones. For instance, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine (4) cyclizes under basic conditions (EtONa/EtOH) to form 1,5-naphthyridin-2-one (5) . Introducing an ethyl group at position 3 would require starting with a 3-ethylpyridinamine derivative, while a chloromethyl group at position 7 could be introduced via a chloromethyl-containing vinyl synthon.

Smiles Rearrangement for Oxo Group Formation

The Smiles rearrangement, a key method for constructing heterocyclic systems, enables the formation of the 2-oxo group in 1,5-naphthyridines. In this process, a thioether intermediate (3a,b) undergoes base-mediated SO rearrangement to yield 3-oxo-2,7-naphthyridines (4a,b) (Scheme 2) . Applying this to 7-(chloromethyl)-3-ethyl derivatives would involve:

  • Synthesizing a 3-ethyl-7-(methylthio) precursor.

  • Oxidizing the methylthio group to a sulfoxide/sulfone.

  • Inducing rearrangement with NaOH or Et₃N to form the oxo group .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Challenges
Acid-catalyzed cyclization3-Ethylpyridylamine, chloromethyl aldehydeBF₃·Et₂O, reflux~65–75Competing side reactions
Thermal cyclization3-Ethyl-2-vinylpyridinamineEtONa, ethanol, reflux~70Regioselectivity control
Smiles rearrangement7-(Methylthio)-3-ethylnaphthyridineNaOH, ethanol, reflux~50–60Polymerization of thiirane byproducts

Optimization and Scalability Considerations

Solvent effects play a critical role in cyclization efficiency. Polar aprotic solvents (e.g., DMF) enhance the reactivity of intermediates in Smiles rearrangements , while chloroform is optimal for BF₃·Et₂O-mediated cyclizations . Temperature control is equally vital; excessive heat during chloromethylation can lead to decomposition, whereas insufficient heat impedes cyclization.

Spectroscopic Validation

Successful synthesis requires confirmation via:

  • ¹H NMR : A singlet for the chloromethyl group (δ 4.6–4.8 ppm) and triplet for the ethyl group (δ 1.2–1.4 ppm).

  • ¹³C NMR : Peaks at δ 45–50 ppm (CH₂Cl) and δ 12–15 ppm (CH₂CH₃).

  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the naphthyridine core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride is a chemical compound that is recognized for its applications in medicinal chemistry and pharmacology because of its structural properties and biological activities. The compound has a molecular formula of C₁₁H₁₂Cl₂N₂O and a molecular weight of approximately 259.13 g/mol. The chemical reactivity of 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride can be attributed to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions.

Scientific Research Applications

7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride and its related compounds have applications in a range of scientific research fields:

  • Pharmaceutical Research 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride has several applications in pharmaceutical research.
  • Antimicrobial and Anticancer Properties Research indicates that 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds within this class can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve interference with DNA synthesis or function, although specific pathways remain to be fully elucidated.
  • PARP1 Inhibitors 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H) is used in PARP1 (involved in DNA repair) inhibitor research . Inhibition of PARP1 is beneficial in treating diseases or conditions such as cancer. Cancers that can be treated include breast, ovary, pancreas, prostate, hematological, gastrointestinal such as gastric and colorectal, or lung cancer .
  • PDE10A Research Naphthyridines, including 1,5-naphthyridines, are being explored as core replacements in the development of PDE10A inhibitors, which are important in the treatment of central nervous system disorders .

Compound Variations

Several compounds share structural similarities with 7-(Chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one hydrochloride:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2(1H)-oneMethyl substitution at nitrogenEnhanced lipophilicity may improve bioavailability
7-(Bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-oneBromine instead of chlorinePotentially different reactivity profiles
7-(Hydroxymethyl)-3-ethyl-1,5-naphthyridin-2(1H)-oneHydroxymethyl groupMay exhibit different biological activity

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by alkylating DNA or proteins, thereby inhibiting their function and leading to cell death. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one with analogous naphthyridine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one 7-ClCH₂, 3-C₂H₅ ~253 Reactive chloromethyl group; potential intermediate in drug synthesis
7-(Bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one (S1) 7-BrCH₂, 3-C₂H₅ 267 Brominated analog with higher atomic mass; used in further alkylation reactions
7-Chloro-1,5-naphthyridin-3-amine 7-Cl, 3-NH₂ 195 Amino group enables hydrogen bonding; explored in medicinal chemistry
3-Ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one 7-HOCH₂, 3-C₂H₅ ~237 Hydroxymethyl precursor; less reactive than halogenated analogs
6-Chloro-1,8-naphthyridin-2(1H)-one 6-Cl, 1,8-naphthyridine core 195 Chloro-substituted isomer; moderate solubility in polar solvents

Physicochemical Properties

  • Solubility: Chloromethyl and bromomethyl derivatives exhibit lower solubility in water compared to hydroxylated or amino-substituted analogs due to reduced polarity. For instance, 7-Chloro-1,5-naphthyridin-3-amine likely has higher aqueous solubility than the target compound due to its polar amino group .
  • Stability : The chloromethyl group may confer greater stability under acidic conditions compared to esters (e.g., methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate), which are prone to hydrolysis .

Biological Activity

7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a naphthyridine core, which contributes to its reactivity and biological interactions. The molecular formula of this compound is C11H11ClN2O, with a molecular weight of approximately 220.67 g/mol.

Chemical Structure and Properties

The structure of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one includes a chloromethyl group at the seventh position and an ethyl group at the third position. These modifications enhance the compound's reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC11H11ClN2O
Molecular Weight220.67 g/mol
Structural FeaturesNaphthyridine core
Functional GroupsChloromethyl, Ethyl

Biological Activities

Research indicates that 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one exhibits several notable biological activities:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. Studies suggest that its mechanism may involve interference with DNA synthesis or function.

Anticancer Properties

Preliminary investigations have demonstrated cytotoxic effects against several cancer cell lines. The specific pathways through which these effects occur are still under investigation but may involve the inhibition of key enzymes involved in cell proliferation .

The biological activity of 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is believed to stem from its ability to interact with various biological targets. Interaction studies suggest that it may bind to DNA and specific enzymes, leading to its cytotoxic effects. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives that may enhance its biological activity .

Case Studies

Several studies have explored the biological activity of compounds related to naphthyridine:

  • Study on Anticancer Activity : A study demonstrated that derivatives of naphthyridine exhibited significant cytotoxicity against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of naphthyridine derivatives found that certain compounds could inhibit the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

Comparative Analysis

The following table compares 7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-one with structurally similar compounds based on their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
7-(Chloromethyl)-3-ethyl-1H-1,5-naphthyridin-2-oneSignificantCytotoxic effectsInterference with DNA synthesis
1-Methyl-7-(chloromethyl)-3-ethyl-1,5-naphthyridin-2-oneModerateModerateSimilar mechanism as above
7-(Bromomethyl)-3-ethyl-1,5-naphthyridin-2-oneVariableLowPotentially different reactivity profiles

Q & A

Q. How does the electronic environment of the naphthyridinone ring affect its fluorescence properties?

  • Electron-withdrawing groups (e.g., -Cl) redshift emission spectra. TD-DFT calculations correlate HOMO-LUMO gaps with experimental fluorescence λmax. Solvatochromic studies in DCM/MeOH mixtures quantify polarity-dependent quenching .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved SignalAssignmentReference
1H NMR (400 MHz)δ 4.72 (s, 2H, -CH₂Cl)Chloromethyl group
13C NMR (100 MHz)δ 160.5 (C=O)Naphthyridinone carbonyl
IR (KBr)1695 cm⁻¹Lactam C=O stretch
X-raySpace group P21/c, Z = 4Tautomeric form and packing

Table 2: Comparison of Reactivity in Substitution Reactions

NucleophileSolventTemp (°C)Yield (%)Byproduct Identified
PiperidineDMF8078None
Sodium ThiophenateEtOH/H₂O2562-CH₂OH

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